molecular formula C6H12F2O4S2 B6217302 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate CAS No. 2742660-05-3

2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate

Cat. No.: B6217302
CAS No.: 2742660-05-3
M. Wt: 250.3
InChI Key:
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Description

2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate is a specialized chemical compound with unique properties and applications. This compound is characterized by its difluoro group and methanesulfonate ester, making it a valuable reagent in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate typically involves the following steps:

  • Fluorination: : The starting material, 2-methoxyethanethiol, undergoes fluorination to introduce the difluoro group.

  • Esterification: : The fluorinated intermediate is then reacted with methanesulfonic acid to form the methanesulfonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination and esterification processes, often using specialized equipment to handle the reactive fluorine species safely and efficiently.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form different oxidation products.

  • Reduction: : Reduction reactions can be performed to reduce the difluoro group.

  • Substitution: : Substitution reactions can occur at the sulfur or fluorine atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Various sulfonic acids and sulfonyl chlorides.

  • Reduction Products: : Difluoromethane derivatives.

  • Substitution Products: : Sulfur-containing compounds and fluorinated derivatives.

Scientific Research Applications

2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate has several applications in scientific research, including:

  • Chemistry: : Used as a reagent in organic synthesis and fluorination reactions.

  • Biology: : Employed in the study of biological systems and enzyme mechanisms.

  • Medicine: : Investigated for potential therapeutic uses and drug development.

  • Industry: : Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its difluoro group and methanesulfonate ester, which interact with molecular targets and pathways in various chemical and biological processes. The specific mechanism of action depends on the context in which the compound is used.

Comparison with Similar Compounds

2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethyl methanesulfonate is unique due to its specific structural features. Similar compounds include:

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)

  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

These compounds share similarities in their difluoro groups and sulfonate esters but differ in their specific substituents and applications.

Properties

CAS No.

2742660-05-3

Molecular Formula

C6H12F2O4S2

Molecular Weight

250.3

Purity

95

Origin of Product

United States

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